molecular formula C18H26O4 B565962 Phthalic Acid 8-Methylnonyl Ester-d4 CAS No. 1398065-94-5

Phthalic Acid 8-Methylnonyl Ester-d4

Cat. No.: B565962
CAS No.: 1398065-94-5
M. Wt: 310.426
InChI Key: ZICLWBMRDQUIDO-CXRURWBMSA-N
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Description

Phthalic Acid 8-Methylnonyl Ester-d4 (CAS 1398065-94-5) is a deuterium-labeled isotopologue of the mono(8-methylnonyl) ester of phthalic acid, with a molecular formula of C18H24D4O4 and a molecular weight of 310.42 . This compound is a stable isotope-labeled standard, characterized by the incorporation of four deuterium atoms, which is critical for distinguishing it from its non-labeled analog in complex matrices. It is supplied with a high purity of 98% and is recommended to be stored refrigerated at 2-8°C, protected from air and light to ensure long-term stability . As an isotopically labeled phthalic acid ester, this compound serves as a vital intermediate in synthetic organic chemistry, particularly in the synthesis of olefins and other specialized chemicals . Its primary research value lies in its application as an internal standard in analytical methods. Using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can accurately quantify levels of the non-labeled phthalate ester in various samples, thereby studying the environmental distribution, metabolic pathways, and toxicological profiles of phthalates . Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers to improve the flexibility of polymeric materials like PVC . Their presence in the environment is a subject of extensive research due to their classification as potential endocrine-disrupting chemicals. Epidemiologic and toxicological studies have linked phthalate exposure to developmental, reproductive, and neuro-developmental toxicities . Therefore, this compound is an essential tool for enabling precise and reliable monitoring of phthalate contamination in environmental samples (such as water, soil, and settled dust), consumer products, and biological specimens, contributing to critical risk assessment and mechanistic studies. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1398065-94-5

Molecular Formula

C18H26O4

Molecular Weight

310.426

IUPAC Name

2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid

InChI

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D

InChI Key

ZICLWBMRDQUIDO-CXRURWBMSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4

Origin of Product

United States

Preparation Methods

Synthesis of Phthalic Anhydride-d4

Deuterated phthalic anhydride is synthesized via catalytic deuteration of benzene-d4. Benzene-d4 undergoes oxidation using V2O5\text{V}_2\text{O}_5 as a catalyst at 350–400°C to yield phthalic anhydride-d4. The reaction is represented as:

C6D4H2+3O2V2O5C6D4(CO)2O+2H2O\text{C}6\text{D}4\text{H}2 + 3\text{O}2 \xrightarrow{\text{V}2\text{O}5} \text{C}6\text{D}4(\text{CO})2\text{O} + 2\text{H}2\text{O}

This step ensures the retention of deuterium at the 3,4,5,6 positions, critical for maintaining isotopic purity in the final product.

Esterification with 8-Methylnonyl Alcohol

The esterification of phthalic anhydride-d4 with 8-methylnonyl alcohol follows a two-stage process:

Monoesterification

Phthalic anhydride-d4 reacts with one equivalent of 8-methylnonyl alcohol under acidic conditions to form the monoester. Sulfonic acids (e.g., p-toluenesulfonic acid) or alkyl sulfates (e.g., dimethyl sulfate) are employed as catalysts. Typical conditions include:

  • Temperature : 120–140°C

  • Time : 2–3 hours

  • Catalyst loading : 0.5–1.0 wt% relative to phthalic anhydride.

The monoester intermediate is characterized by an acid value of 150–180 mg KOH/g, indicating partial esterification.

Diesterification

The monoester undergoes further reaction with a second equivalent of 8-methylnonyl alcohol. To drive the equilibrium toward diester formation, water is removed via azeotropic distillation using toluene or xylene. Key parameters include:

  • Temperature : 160–170°C

  • Time : 4–6 hours

  • Alcohol purity : ≥99% (to minimize side reactions).

The reaction progress is monitored by acid value titration, with completion indicated by a value below 5 mg KOH/g.

Catalytic Systems and Reaction Optimization

Catalyst Selection

  • Alkyl sulfates : Dimethyl sulfate (0.02 moles per mole of phthalic anhydride) reduces reaction time by 30–40% compared to traditional sulfuric acid.

  • Sulfonic acids : Benzene sulfonic acid (0.028 moles per mole of anhydride) enhances diester yields to >95% but requires stricter temperature control to avoid dehydration.

Alcohol Feeding Strategies

  • Batch vs. continuous addition : Continuous alcohol feeding minimizes side products (e.g., ethers) and shortens reaction time to 4–5 hours.

  • Recycled alcohol : Up to 10% water content in recycled 8-methylnonyl alcohol is tolerated without significant yield loss.

Purification and Characterization

Post-Reaction Processing

  • Neutralization : Residual acid catalyst is neutralized with aqueous NaHCO3\text{NaHCO}_3.

  • Distillation : Unreacted alcohol is removed under reduced pressure (10–15 mmHg) at 180–200°C.

  • Decolorization : Activated carbon treatment reduces the color index from 25 to <10 APHA.

Analytical Data

PropertyValueMethod
Purity (GC-MS)≥99.5%ASTM D7099
Deuterium enrichment≥98% at 3,4,5,6 positions2H NMR^2\text{H NMR}
Molecular weight450.7 g/molHRMS

Industrial-Scale Considerations

Cost-Efficiency Measures

  • Catalyst recovery : Alkyl sulfates are recovered via aqueous extraction and reused for 3–5 cycles.

  • Energy consumption : Continuous reactors reduce heating time by 40%, lowering overall energy use .

Chemical Reactions Analysis

Types of Reactions

Phthalic Acid 8-Methylnonyl Ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phthalic Acid 8-Methylnonyl Ester-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in analytical studies. Some key applications include:

Mechanism of Action

The mechanism of action of Phthalic Acid 8-Methylnonyl Ester-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form intermediate compounds that participate in further biochemical reactions. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Differences

Phthalic Acid 8-Methylnonyl Ester-d4 is structurally analogous to Diisodecyl Phthalate (DIDP, CAS: 26761-40-0), which shares the same 8-methylnonyl ester substituents but lacks deuterium. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Primary Applications
This compound C28H42D4O4 450.72 TRC P384497 Deuterated, branched 8-methylnonyl ester Analytical standards, tracer studies
Diisodecyl Phthalate (DIDP) C28H46O4 446.66 26761-40-0 Branched 8-methylnonyl ester Plasticizer for PVC, adhesives
Dibutyl Phthalate (DnBP) C16H22O4 278.34 84-74-2 Linear butyl ester Plasticizer, solvent
Bis(2-ethylhexyl) Phthalate (DEHP) C24H38O4 390.56 117-81-7 Branched 2-ethylhexyl ester High-volume plasticizer

Key Observations :

  • Branching vs. Linearity: The 8-methylnonyl group in this compound and DIDP introduces steric hindrance, reducing volatility compared to linear esters like DnBP .
  • Deuterium Labeling: The deuterated form enhances detection accuracy in analytical workflows, distinguishing it from non-labeled PAEs in environmental samples .

Analytical Performance

  • Cross-Reactivity: In immunoassays, branched PAEs like DIDP show minimal cross-reactivity (<0.1%) compared to linear analogs like DnBP (12.15% cross-reactivity with DiBP antibodies) due to steric effects . The deuterated variant’s immunochemical behavior is untested but likely comparable.
  • Detection Limits: this compound enables precise quantification at trace levels (e.g., 100 µg/mL in acetonitrile) without matrix interference, outperforming non-deuterated PAEs in LC-MS workflows .

Q & A

Q. What analytical techniques are recommended for quantifying Phthalic Acid 8-Methylnonyl Ester-d4 in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS is effective for volatile phthalate esters, while LC-MS/MS provides higher sensitivity for complex matrices like human plasma . For deuterated analogs, isotope dilution mass spectrometry (IDMS) is critical to correct for matrix effects and recovery losses. Ensure proper calibration with deuterated internal standards (e.g., stored at −20°C in methanol or cyclohexane solutions) .

Q. How should deuterated standards of this compound be stored to ensure stability?

Store standards in amber glass vials with PTFE-lined caps at −20°C to prevent degradation. Cyclohexane or methanol solutions (e.g., 100 mg/L) are stable for months under these conditions. Avoid repeated freeze-thaw cycles, which may cause deuterium loss or solvent evaporation .

Q. What are the key steps for preparing calibration standards for deuterated phthalates?

  • Dilute commercial stock solutions in methanol to create working standards.
  • Spike blank matrices (e.g., pooled human plasma) with serial dilutions to match expected sample concentrations.
  • Validate linearity across the calibration range (e.g., 0.1–100 ng/mL) and assess precision using quality control samples .

Advanced Research Questions

Q. How can researchers address matrix interference when analyzing this compound in biological samples?

Use matrix-matched calibration and isotope-labeled internal standards to correct for ion suppression/enhancement in LC-MS/MS. For example, in human plasma, pre-treat samples with protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to isolate phthalates. Selectivity can be improved using chromatographic separation on BEH Phenyl or C18 columns .

Q. What experimental strategies mitigate deuterium loss in this compound during sample preparation?

  • Avoid high-temperature derivatization steps (common in GC-MS workflows) that may promote H/D exchange.
  • Use cold solvent evaporation under nitrogen gas instead of heat-based concentration.
  • Validate deuterium retention via parallel analysis of non-deuterated analogs and monitor isotopic purity using high-resolution MS .

Q. How do physicochemical properties of this compound influence its environmental partitioning compared to non-deuterated analogs?

Deuterated esters exhibit slightly lower vapor pressure and higher hydrophobicity due to isotopic mass differences. In environmental fate studies, compare log Kow values and sorption coefficients (e.g., to soil or microplastics) using paired experiments with deuterated and non-deuterated forms. Note that deuterium labeling does not significantly alter biodegradation pathways .

Q. What validation parameters are essential for LC-MS/MS methods targeting this compound?

  • Specificity: Confirm absence of cross-talk from co-eluting isomers (e.g., diisodecyl phthalate).
  • Accuracy/Precision: Achieve ≤15% CV for intra-/inter-day replicates.
  • Recovery: Assess extraction efficiency (≥80%) using spiked blank matrices.
  • Limit of Quantification (LOQ): Establish via signal-to-noise ratio ≥10 in real matrices .

Methodological Notes

  • Contamination Control: Phthalates are ubiquitous in lab environments. Use glassware pre-rinsed with methanol and avoid plastic consumables during sample handling .
  • Data Interpretation: When comparing deuterated and non-deuterated analogs, account for minor retention time shifts in chromatography due to isotopic effects .

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